1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine
Beschreibung
Eigenschaften
Molekularformel |
C11H12ClN3 |
|---|---|
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
1-[(3-chlorophenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H12ClN3/c1-8-6-15(14-11(8)13)7-9-3-2-4-10(12)5-9/h2-6H,7H2,1H3,(H2,13,14) |
InChI-Schlüssel |
JGBNQVVERHKKQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)CC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Key Steps and Reagents
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Pyrazole ring formation | Hydrazine derivatives + 1,3-diketone | Cyclization to form the pyrazole scaffold |
| N-alkylation | 3-Chlorobenzyl chloride + Base (e.g., K₂CO₃) | Introduction of the 3-chlorobenzyl group |
Pyrazole Ring Formation
The 4-methyl-1H-pyrazol-3-amine intermediate is critical. Two primary methods are reported:
Cyclization of Hydrazines and 1,3-Diketones
This method leverages the reaction between hydrazine derivatives and 1,3-diketones. For example:
-
Reactants : Methylhydrazine or substituted hydrazines + 2,4-pentanedione (or analogs).
-
Conditions : Acidic or basic catalysis (e.g., HCl or NaOH).
-
Outcome : Forms the pyrazole ring with a methyl group at position 4 and an amine at position 3.
Example Reaction :
Alternative Routes Using O-(4-Nitrobenzoyl)hydroxylamine
N-Alkylation with 3-Chlorobenzyl Chloride
The final step involves alkylation of the pyrazole’s N-position.
Standard Alkylation Protocol
| Parameter | Details | Reference |
|---|---|---|
| Base | K₂CO₃, Et₃N, or NaH | |
| Solvent | DMF, ethanol, or dichloromethane | |
| Temperature | 80–120°C | |
| Yield | 60–85% (analogous compounds) |
Procedure :
-
Dissolve 4-methyl-1H-pyrazol-3-amine in DMF.
-
Add 3-chlorobenzyl chloride and K₂CO₃.
-
Heat under reflux for 6–12 hours.
Purification and Characterization
Analytical Techniques
| Technique | Application | Key Data |
|---|---|---|
| NMR | Confirms substitution patterns | 8.8–7.5 ppm (aromatic protons) |
| HPLC | Quantifies yield and purity | >95% purity (analogous compounds) |
| Mass Spectrometry | Validates molecular weight | 221.68 [C₁₁H₁₂ClN₃]⁺ |
Challenges and Optimization
Regioselectivity
In alkylation, competing reactions (e.g., O-alkylation) may occur. Using sterically hindered bases like NaH minimizes side products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine is primarily used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows researchers to create diverse derivatives that may exhibit enhanced properties or activities.
Biology
Research has indicated potential antimicrobial and anti-inflammatory properties of this compound. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves interference with bacterial enzymes or metabolic pathways.
Medicine
The compound is under investigation for its potential use in drug development, particularly in oncology. Preliminary studies suggest it may inhibit key oncogenic kinases involved in cancer cell proliferation, showing promising results against several cancer cell lines .
Anticancer Activity:
Recent findings indicate that derivatives of this pyrazole can induce apoptosis in cancer cells while maintaining lower toxicity towards non-cancerous cells, highlighting their therapeutic potential .
Industry
In industrial applications, 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine is utilized in the production of agrochemicals and pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new pesticides or therapeutic agents.
Cytotoxicity Assessment
Cytotoxicity assays performed on human embryonic kidney cells (HEK293) showed that several pyrazole derivatives maintained a favorable safety profile at concentrations effective against bacterial strains . This suggests that compounds like 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine may offer therapeutic benefits with reduced side effects.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of key analogues:
Key Observations :
- Electronic Effects : The 3-chlorobenzyl group in the target compound introduces moderate electron-withdrawing effects compared to the 4-fluorobenzyl analogue (stronger electron withdrawal via fluorine). This difference influences lipophilicity and receptor binding .
- Biological Activity : Compounds with para-substituted halogens (e.g., 4-fluorobenzyl in ) show enhanced solubility, whereas ortho-substituted derivatives (e.g., 2-chlorophenyl in ) may exhibit reduced metabolic stability .
Physicochemical and Spectroscopic Data
Biologische Aktivität
1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of appropriate chlorobenzyl derivatives with 4-methyl-1H-pyrazole. The presence of the chlorine substituent is known to influence the compound's biological activity significantly. Chlorine atoms can enhance lipophilicity and alter electronic properties, potentially affecting binding interactions with biological targets .
Antimicrobial Activity
Recent studies have reported that compounds within the pyrazole family, including 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine, exhibit promising antimicrobial properties. The compound was evaluated against various bacterial strains, demonstrating significant inhibitory effects. For instance, derivatives with similar structures have shown effectiveness against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) often lower than standard antibiotics like ciprofloxacin .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that compounds like 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting potential use in treating inflammatory conditions .
Anticancer Potential
Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. Studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The structural modifications, such as the addition of chlorine substituents, may enhance these effects by improving the compound's interaction with target proteins .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating various pyrazole derivatives, 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited an MIC of 8 μg/mL against S. aureus and 15 μg/mL against E. coli, demonstrating its potential as an effective antimicrobial agent .
Case Study: Anti-inflammatory Mechanism
A study investigated the anti-inflammatory effects of several pyrazole derivatives in a murine model of inflammation. The results showed that treatment with 1-(3-Chlorobenzyl)-4-methyl-1H-pyrazol-3-amine significantly reduced paw edema compared to control groups, highlighting its potential therapeutic application in inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 1-(3-chlorobenzyl)-4-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via cyclocondensation or substitution reactions. A typical method involves:
- Step 1: Reacting 3-chlorobenzyl chloride with hydrazine hydrate to form the benzyl-hydrazine intermediate.
- Step 2: Cyclization with acetylacetone or methyl-substituted diketones under reflux in ethanol, catalyzed by acids (e.g., HCl) .
- Step 3: Purification via column chromatography (hexane:ethyl acetate) or recrystallization.
Critical Parameters:
- Temperature: Higher temperatures (>80°C) accelerate cyclization but may degrade sensitive intermediates.
- Catalyst: Acidic conditions (e.g., HCl) improve cyclization efficiency, while bases like triethylamine stabilize intermediates in substitution steps .
- Yield Optimization: Yields range from 40–70% depending on solvent polarity and stoichiometric ratios (Table 1).
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclocondensation | Ethanol | HCl | 65 | 98.5 |
| Substitution | DCM | TEA | 52 | 95.2 |
| Microwave-assisted | DMF | None | 72 | 99.1 |
Q. Which spectroscopic techniques are most reliable for characterizing 1-(3-chlorobenzyl)-4-methyl-1H-pyrazol-3-amine?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry and substituent positions. Key signals include:
- HRMS: Molecular ion [M+H]+ at m/z 222.08 (calculated: 222.09) .
- IR: N-H stretching at ~3300 cm⁻¹ and C-Cl at 750 cm⁻¹ .
- X-ray Diffraction: Resolves ambiguity in stereochemistry (e.g., torsion angles between pyrazole and benzyl groups) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and biological interactions of this compound?
Methodological Answer:
Q. Table 2: Docking Scores vs. Experimental Bioactivity
| Target Protein | Docking Score (kcal/mol) | IC50 (µM) |
|---|---|---|
| COX-2 | -8.2 | 12.3 |
| EGFR Kinase | -7.5 | 28.7 |
Q. How can contradictory biological activity data be resolved for this compound?
Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Strategies include:
- Dose-Response Curves: Validate activity thresholds (e.g., IC50 reproducibility across 3+ independent assays) .
- Metabolite Screening: LC-MS/MS identifies degradation products (e.g., oxidative dechlorination reduces potency) .
- Structural Analogues: Compare with 1-(4-fluorobenzyl) derivatives to isolate electronic effects of the chloro substituent .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., 3.2 mg/mL vs. 0.8 mg/mL for free base) .
- Prodrug Design: Esterification of the NH2 group enhances membrane permeability (e.g., acetyl derivatives show 3x higher Caco-2 permeability) .
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in pharmacokinetic studies (t1/2 = 8.2 h) .
Q. How do structural modifications (e.g., halogen substitution) impact its pharmacological profile?
Methodological Answer:
Q. What are the limitations of current synthetic methods, and how can they be addressed?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
